4,4'-Methylenebis(2,6-diethylcyclohexanamine)
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Overview
Description
4,4’-Methylenebis(2,6-diethylcyclohexanamine) is an organic compound belonging to the class of aliphatic diamines. It is characterized by its two cyclohexane rings, each substituted with two ethyl groups and connected via a methylene bridge. This compound is known for its high chemical resistance and thermal stability, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(2,6-diethylcyclohexanamine) typically involves the reaction of 2,6-diethylcyclohexanone with formaldehyde and ammonia. The process can be summarized as follows:
Condensation Reaction: 2,6-diethylcyclohexanone reacts with formaldehyde in the presence of a base to form a bis(2,6-diethylcyclohexyl)methanol intermediate.
Amination: The intermediate is then subjected to reductive amination using ammonia or an amine source to yield 4,4’-Methylenebis(2,6-diethylcyclohexanamine).
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis(2,6-diethylcyclohexanamine) is carried out in large-scale reactors under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis(2,6-diethylcyclohexanamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted cyclohexane derivatives, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-Methylenebis(2,6-diethylcyclohexanamine) has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis(2,6-diethylcyclohexanamine) involves its interaction with various molecular targets and pathways:
Chemical Inhibition: The compound inhibits shale hydration and dispersion by intercalating into the interlayer of clay, collapsing the hydrated clay structure, and expelling water molecules.
Physical Plugging: It forms a hydrophobic surface on clay particles, preventing water imbibition and plugging micro-pores to prevent fluid invasion.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(cyclohexylamine): Similar in structure but lacks the ethyl substitutions, resulting in different chemical and physical properties.
Polyether Diamine: Used as a shale inhibitor but has a different molecular structure and performance characteristics compared to 4,4’-Methylenebis(2,6-diethylcyclohexanamine).
Uniqueness
4,4’-Methylenebis(2,6-diethylcyclohexanamine) stands out due to its high thermal stability and chemical resistance, making it particularly suitable for high-temperature applications and industrial uses where other similar compounds may not perform as effectively .
Properties
Molecular Formula |
C21H42N2 |
---|---|
Molecular Weight |
322.6 g/mol |
IUPAC Name |
4-[(4-amino-3,5-diethylcyclohexyl)methyl]-2,6-diethylcyclohexan-1-amine |
InChI |
InChI=1S/C21H42N2/c1-5-16-10-14(11-17(6-2)20(16)22)9-15-12-18(7-3)21(23)19(8-4)13-15/h14-21H,5-13,22-23H2,1-4H3 |
InChI Key |
AXPMRSNNJUSOPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(CC(C1N)CC)CC2CC(C(C(C2)CC)N)CC |
Origin of Product |
United States |
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